molecular formula C25H21NO4 B2775603 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 2137646-60-5

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Cat. No. B2775603
CAS RN: 2137646-60-5
M. Wt: 399.446
InChI Key: VSAWVLYUBZONDD-UHFFFAOYSA-N
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Description

This compound, also known as 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid, has a CAS Number of 260367-12-2 . It has a molecular weight of 341.36 and its linear formula is C19H19NO5 .


Molecular Structure Analysis

The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic chemistry . The Fmoc group is attached to an isoindole ring, which is further connected to an acetic acid moiety .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

The 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid (let’s call it Fmoc-protected amino acid) serves as a valuable building block in peptide synthesis. Specifically, it acts as a coupling agent during the assembly of peptides. Researchers use it to link amino acids together, creating longer peptide chains. The Fmoc group provides stability during the synthesis process and can be selectively removed afterward .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of glycine , which is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and sleep .

Mode of Action

As a glycine derivative , it may interact with glycine receptors and other related targets in the central nervous system

Biochemical Pathways

The compound, being a glycine derivative , may be involved in the glycine-serine-threonine metabolism pathway. This pathway is responsible for the biosynthesis and degradation of these amino acids. Alterations in this pathway can affect various physiological processes, including neurotransmission, cellular growth, and response to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (34136 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)13-23-17-8-2-1-7-16(17)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWVLYUBZONDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid

CAS RN

2137646-60-5
Record name 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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